molecular formula C₇H₂D₅ClNa₂O₆P₂S B1157981 Tiludronic Acid-d5 Disodium Salt

Tiludronic Acid-d5 Disodium Salt

Cat. No.: B1157981
M. Wt: 367.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Bisphosphonate Compounds

Bisphosphonates trace their origins to industrial chemistry in the 19th century, where they were initially synthesized for applications such as corrosion inhibition and water softening. The first documented synthesis of a bisphosphonate-like compound occurred in 1865 under the erroneous attribution to Russian chemist Nikolai Menschutkin, though later research clarified that German pharmacist Theodor Salzer and chemist Hans von Baeyer were pivotal in identifying these compounds in the 1890s. The therapeutic potential of bisphosphonates emerged in the 1960s when Herbert Fleisch demonstrated their ability to inhibit ectopic calcification and bone resorption by mimicking pyrophosphate’s biological activity.

The evolution of bisphosphonates as pharmaceuticals progressed through three generations:

  • First-generation (e.g., etidronic acid, clodronic acid): Characterized by simple alkyl/chloro substituents and moderate antiresorptive potency.
  • Second-generation (e.g., pamidronate): Introduced nitrogen-containing side chains, enhancing potency via farnesyl pyrophosphate synthase (FPPS) inhibition.
  • Third-generation (e.g., zoledronic acid): Heterocyclic nitrogen groups enabled picomolar-scale efficacy.

Table 1: Comparative Potency of Select Bisphosphonates

Compound Generation Relative Potency Key Structural Feature
Etidronic acid First Hydroxyethylidene
Tiludronic acid First 10× (4-Chlorophenyl)thio group
Zoledronic acid Third 5,000× Imidazole heterocycle

Sources:

Position of Tiludronic Acid in Bisphosphonate Chemistry

Tiludronic acid (C₇H₉ClO₆P₂S) occupies a unique niche as a first-generation bisphosphonate with a (4-chlorophenyl)thio-methylene group at the R₁ position. Unlike nitrogen-containing bisphosphonates, its mechanism involves competitive inhibition of osteoclast vacuolar ATPases and protein tyrosine phosphatases, disrupting bone resorption without direct FPPS targeting. This structural simplicity positions it as a transitional molecule between early industrial bisphosphonates and modern nitrogenated variants.

Table 2: Structural Comparison of Tiludronic Acid and Analogues

Feature Tiludronic Acid Zoledronic Acid
R₁ Substituent (4-Chlorophenyl)thio Imidazole
R₂ Substituent Hydrogen Hydroxyl
Nitrogen Incorporation No Yes

Sources:

Fundamental Principles of Stable Isotope Labeling

Stable isotope labeling involves substituting atoms in a molecule with non-radioactive isotopes (e.g., deuterium, ¹³C) to enable precise tracking in biological and chemical systems. Key principles include:

  • Isotopic Differentiation : Deuterium (²H) alters mass and vibrational spectra without perturbing chemical reactivity, facilitating detection via mass spectrometry (MS) or nuclear magnetic resonance (NMR).
  • Synthetic Strategies : Deuterated compounds are synthesized via hydrogen-deuterium exchange or incorporation of deuterated precursors during organic synthesis.
  • Applications : Metabolic pathway tracing, pharmacokinetic studies, and quantification of analytes in complex matrices.

Significance of Deuterium Labeling in Analytical Chemistry

Deuterium labeling has revolutionized analytical workflows by:

  • Enhancing Specificity : Deuterated internal standards (e.g., Tiludronic Acid-d5) minimize matrix effects in liquid chromatography–tandem MS (LC-MS/MS), improving accuracy in biomolecular quantification.
  • Enabling Long-Term Tracking : The kinetic isotope effect allows prolonged detection of labeled compounds in biological systems, as demonstrated by tiludronic acid’s traceability in equine plasma >3 years post-administration.
  • Facilitating Structural Elucidation : Deuterium-induced shifts in NMR spectra aid in resolving molecular conformations and interaction dynamics.

Evolution of Tiludronic Acid-d5 as an Analytical Standard

Tiludronic Acid-d5 Disodium Salt (C₇H₂D₅ClNa₂O₆P₂S) emerged as a critical internal standard for quantifying tiludronic acid in biological samples. Its development involved:

  • Isotopic Incorporation : Five deuterium atoms replace hydrogens at metabolically stable positions, ensuring minimal interference from natural isotopic abundance.
  • Synthetic Refinement : Optimized routes using di-tert-butylamine salts yielded high-purity (>95%) material suitable for regulatory-grade assays.
  • Analytical Validation : Studies demonstrated its utility in LC-MS/MS workflows, achieving limits of detection (LoD) as low as 0.015 ng/mL in plasma and urine.

Table 3: Key Properties of this compound

Property Value
Molecular Formula C₇H₂D₅ClNa₂O₆P₂S
Molecular Weight 367.6 g/mol
Purity >95% (HPLC)
Primary Application LC-MS/MS internal standard

Sources:

Properties

Molecular Formula

C₇H₂D₅ClNa₂O₆P₂S

Molecular Weight

367.6

Synonyms

[(4-Chlorophenyl-d5)thio]methylene]biphosphonic Acid Disodium Salt;  Disodium Tiludronate-d5;  SR 41319B-d5;  SR 41319G-d5;  Skelid-d5;  Tiludronate-d5 Disodium; 

Origin of Product

United States

Scientific Research Applications

Bone Health Treatments

Tiludronic Acid-d5 Disodium Salt is utilized in clinical settings to manage bone diseases. Its primary mechanism involves inhibiting osteoclast activity, which reduces bone resorption and helps maintain bone density. Clinical studies have demonstrated its efficacy in preventing fractures in patients with osteoporosis .

Veterinary Medicine

In veterinary applications, particularly for horses, this compound is administered to improve bone density and treat conditions like osteoarthritis. Research has shown that therapeutic doses can be detected in blood and urine for extended periods, indicating its long-lasting effects .

Case Study: Equine Treatment

A study involving horses treated with Tildren® (a formulation containing tiludronic acid) revealed detectable levels of the drug up to two years post-administration. This underscores its potential for long-term management of equine bone health .

Pharmaceutical Development

The compound serves as a critical ingredient in developing new medications targeting bone metabolism disorders. Its role in drug formulation allows researchers to create more effective therapies that can mitigate the effects of diseases like Paget's disease and osteoporosis .

Research on Bone Metabolism

This compound is extensively used in laboratory studies aimed at understanding the mechanisms behind bone remodeling. It aids researchers in exploring how various factors influence bone health and the potential for innovative treatments .

Environmental Applications

Recent investigations have also explored the compound's potential to mitigate environmental impacts, specifically regarding phosphate fertilizers. Its application could contribute to more sustainable agricultural practices by reducing phosphate runoff into water systems .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Bone Health TreatmentsReduces bone resorption; treats osteoporosisEffective in preventing fractures
Veterinary MedicineImproves bone density; treats osteoarthritis in horsesLong-lasting effects detected up to 2 years
Pharmaceutical DevelopmentKey ingredient in drugs for metabolic bone diseasesEssential for developing effective therapies
Research on Bone MetabolismUsed to study mechanisms of bone remodelingProvides insights into innovative treatments
Environmental ImpactInvestigated for reducing phosphate fertilizer impactsContributes to sustainable practices

Comparison with Similar Compounds

Key Properties :

  • CAS No.: 149845-07-8 (non-deuterated form: 149845-07-8)
  • Purity : >95% (HPLC)
  • Storage : -20°C (long-term stability)
  • Applications : Research standard in pharmacokinetic studies, metabolic pathway tracing, and veterinary medicine .

Comparison with Similar Compounds

Clodronic Acid Disodium Salt (Clodronate)

Clodronic Acid Disodium Salt (CCl₂Na₂O₆P₂; MW: 321.9) is a first-generation bisphosphonate with a dichloromethylene backbone. Unlike Tiludronic Acid-d5, it lacks aromatic substituents and deuterium labeling.

Parameter Tiludronic Acid-d5 Disodium Salt Clodronic Acid Disodium Salt
Molecular Formula C₇H₂D₅ClNa₂O₆P₂S CCl₂Na₂O₆P₂
CAS No. 149845-07-8 (deuterated) 22560-50-5
Molecular Weight 367.6 321.9
Deuterium Substitution 5 deuterium atoms None
Primary Use Analytical standard, metabolic studies Treatment of osteoporosis, Paget’s disease
Pharmacological Target Osteoclast inhibition via bisphosphonate Same, but with lower binding affinity
Key References

Key Differences :

  • Structure-Activity : Tiludronic Acid-d5’s 4-chlorophenylthio group enhances bone-targeting specificity compared to Clodronate’s simpler dichloromethylene structure .
  • Applications : Clodronate is widely used in human medicine, while Tiludronic Acid-d5 is restricted to research and veterinary applications (e.g., enhancing eggshell strength in poultry) .

Tiludronic Acid Disodium Salt (Non-Deuterated)

The non-deuterated form (C₇H₇ClNa₂O₆P₂S; MW: 362.57) shares identical pharmacological activity but lacks isotopic labeling, making it unsuitable for tracer studies.

Parameter This compound Tiludronic Acid Disodium Salt
Molecular Formula C₇H₂D₅ClNa₂O₆P₂S C₇H₇ClNa₂O₆P₂S
Isotopic Purity >95% deuterated None
Cost ~€4,052/10mg Lower (exact data unavailable)
Applications Metabolic tracing, analytical standards Clinical use in equine bone spavin

Research Findings :

  • A double-blind trial demonstrated that Tiludronic Acid (non-deuterated) significantly improved lameness in horses with bone spavin at doses of 0.1 mg/kg .
  • Deuterated analogs like Tiludronic Acid-d5 show identical target binding but slower metabolic clearance due to the deuterium kinetic isotope effect .

Preparation Methods

Deuteration via Acid-Catalyzed Exchange

A widely reported method involves reacting Tiludronic Acid with deuterated hydrochloric acid (DCl) in deuterium oxide (D2O) under reflux conditions. This acid-catalyzed exchange replaces hydrogen atoms at specific positions on the chlorophenylthiophene moiety. The reaction is monitored via liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to ensure ≥95% deuterium incorporation. Key parameters include:

ParameterOptimal ConditionPurpose
Temperature80–90°CAccelerates H/D exchange kinetics
Reaction Duration24–48 hoursEnsures complete deuteration
Solvent SystemD2O:DCl (9:1 v/v)Maintains acidic deuteration environment
Stirring Rate500 rpmEnhances reagent contact efficiency

Post-reaction, the crude product is neutralized with sodium deuteroxide (NaOD) to yield the disodium salt, followed by lyophilization to remove residual solvents.

Direct Synthesis from Deuterated Intermediates

Alternative routes start with deuterated building blocks, such as chlorophenylthiophene-d5, which is coupled to phosphonic acid groups via Arbuzov-like reactions. This method avoids incomplete deuteration but requires access to specialized deuterated reagents, increasing production costs. Nuclear magnetic resonance (NMR) studies confirm regioselective deuteration at the 3, 4, 5, 6, and 7 positions of the aromatic ring.

Purification and Characterization

Chromatographic Purification

Crude this compound undergoes multi-step purification to achieve pharmaceutical-grade purity (>95% by HPLC). A representative protocol includes:

  • Ion-Exchange Chromatography : Using a Dowex® 50WX8 resin to remove unreacted phosphonic acid derivatives.

  • Reversed-Phase HPLC : A Waters XBridge BEH C18 column (150 × 2.1 mm, 3.5 µm) with a gradient of ammonium formate (5 mM, pH 3.0) and acetonitrile achieves baseline separation of deuterated and non-deuterated species.

  • Lyophilization : The purified fraction is freeze-dried to obtain a stable crystalline powder.

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

  • NMR Spectroscopy : ¹H NMR (500 MHz, D2O) shows the absence of proton signals at δ 7.2–7.5 ppm, confirming aromatic deuteration. ³¹P NMR confirms the integrity of the bisphosphonate groups.

  • High-Resolution Mass Spectrometry : ESI-HRMS (positive mode) gives m/z 367.6124 [M+H]⁺, matching the theoretical mass of C7H2D5ClNa2O6P2S (Δ < 2 ppm).

  • Elemental Analysis : Carbon, hydrogen, and deuterium content are validated against theoretical values (C: 22.8%, H+D: 2.7%, Cl: 9.6%).

Quality Control and Stability

Purity Assessment

Batch consistency is ensured through:

  • HPLC-UV Analysis : A Shimadzu LC-20AB system with UV detection at 254 nm resolves Tiludronic Acid-d5 from process-related impurities (e.g., non-deuterated analog, phosphonate byproducts).

  • Ion Chromatography : Quantifies residual chloride and sodium ions to ensure stoichiometric disodium salt formation.

Stability Profiling

Stability studies under ICH guidelines reveal:

ConditionDegradation Over 6 MonthsPrimary Degradants
-20°C (desiccated)<0.5%None detected
25°C/60% RH2.1%Tiludronic Acid-d5 monohydrate
Photolytic (1.2 M lux)4.7%Oxidized sulfone derivative

Lyophilized formulations exhibit superior stability compared to aqueous solutions, justifying storage recommendations at -20°C.

Applications in Bioanalytical Research

Internal Standard in LC-HRMS Assays

This compound is indispensable for quantifying Tiludronic Acid in equine plasma and urine. A validated method involves:

  • Sample Preparation : Protein precipitation with trichloroacetic acid, followed by solid-phase extraction using Oasis® WAX cartridges.

  • Derivatization : Methylation with trimethylsilyldiazomethane enhances ionization efficiency, achieving a limit of detection (LOD) of 0.015 ng/mL.

Pharmacokinetic Studies

In horses administered Tildren® (tiludronate disodium), deuterated internal standards enable precise measurement of terminal half-life (t½ = 15.2 ± 3.1 days) and volume of distribution (Vd = 1.8 ± 0.4 L/kg).

Regulatory and Industrial Considerations

Compliance with USP/EP Monographs

Synthesis protocols align with USP 〈1043〉 for deuterated internal standards, requiring:

  • Isotopic purity ≥99 atom% D

  • Residual solvent levels <0.1% (v/v)

  • Microbial limits <10 CFU/g

Scalability Challenges

Industrial production faces hurdles in:

  • Cost of Deuterated Reagents : D2O and NaOD account for 60–70% of raw material costs.

  • Waste Management : Deuterated byproducts require specialized disposal to prevent environmental contamination .

Q & A

Advanced Research Question

  • Isotopic Purity : Ensure deuterium enrichment >98% to minimize spectral overlap with non-deuterated analogs.
  • Calibration Curves : Prepare matrix-matched standards (e.g., plasma, bone homogenates) across a dynamic range (e.g., 0.1–100 µM).
  • Validation Parameters : Achieve inter-day coefficient of variation (CV) <15% and limit of quantification (LOQ) ≤1 ng/mL. Use post-column infusion to assess ion suppression .

How can synthetic routes for this compound be optimized to improve deuterium incorporation efficiency?

Advanced Research Question

  • Kinetic Isotope Effects (KIE) : Identify deuteration bottlenecks via comparative studies of hydrogen/deuterium exchange rates.
  • Catalytic Deuteration : Use Pd/C or Raney nickel under D2D_2 atmosphere at pH 8–10 and 40–60°C.
  • Purification : Combine ion-exchange chromatography (e.g., Dowex® resin) and lyophilization to isolate the deuterated product with >99% isotopic purity .

What analytical techniques are recommended for quantifying this compound in bone tissue matrices?

Basic Research Question

  • LC-MS/MS : Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 367.6 → 215.1 for quantification).
  • Sample Preparation : Digest bone samples with 0.1 M HCl, followed by solid-phase extraction (SPE) using C18 cartridges.
  • Internal Standards : Use isotopically labeled analogs (e.g., 13C^{13}\text{C}-Tiludronic Acid) to normalize recovery rates .

How can researchers address discrepancies in bone affinity data between deuterated and non-deuterated Tiludronic Acid forms?

Advanced Research Question

  • Competitive Binding Assays : Compare dissociation constants (KdK_d) using hydroxyapatite columns at physiological pH (7.4).
  • Molecular Dynamics (MD) Simulations : Model deuterium’s impact on hydrogen bonding with bone mineral surfaces (e.g., hydroxyapatite lattice).
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics under varying ionic strengths to assess isotopic effects on adsorption .

What strategies mitigate deuteration-induced solubility changes during in vitro assays?

Advanced Research Question

  • Co-Solvent Systems : Use phosphate-buffered saline (PBS) with 5% DMSO or cyclodextrin inclusion complexes to enhance solubility.
  • pH Optimization : Adjust to pH 6.5–7.5 to balance zwitterionic stability and solubility.
  • Dynamic Light Scattering (DLS) : Monitor aggregate formation in real-time to refine dissolution protocols .

How should researchers validate the stability of this compound under long-term storage?

Basic Research Question

  • Stability Studies : Conduct accelerated degradation tests at 25°C/60% RH for 6 months, with periodic HPLC analysis.
  • Degradation Markers : Monitor for phosphonate ester hydrolysis (retention time shifts) and disodium salt deliquescence (via Karl Fischer titration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.